2-Bromo-4-chloro-6-fluoroaniline

Catalog No.
S672135
CAS No.
195191-47-0
M.F
C6H4BrClFN
M. Wt
224.46 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloro-6-fluoroaniline

CAS Number

195191-47-0

Product Name

2-Bromo-4-chloro-6-fluoroaniline

IUPAC Name

2-bromo-4-chloro-6-fluoroaniline

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

InChI

InChI=1S/C6H4BrClFN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2

InChI Key

HBHBARSMRVAINH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)N)Br)Cl

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)Cl

Application in the Preparation of Bradykinin1 Antagonist

Specific Scientific Field: The specific scientific field for this application is Medicinal Chemistry .

Summary of the Application: 2-Bromo-4-chloro-6-fluoroaniline may be used in the preparation of fragment A of an orally bioavailable and CNS penetrant bradykinin1 antagonist .

Results or Outcomes: The result of this application is the production of a fragment of a bradykinin1 antagonist. This antagonist is orally bioavailable and can penetrate the central nervous system (CNS) .

For instance, it could potentially be used in the development of new pharmaceuticals, the synthesis of complex organic molecules, or the creation of new materials with unique properties. The specific methods of application, experimental procedures, and outcomes would depend on the exact nature of the research being conducted .

2-Bromo-4-chloro-6-fluoroaniline is an aromatic amine characterized by the presence of three halogen substituents: bromine, chlorine, and fluorine, attached to a benzene ring. Its chemical formula is C₆H₄BrClFN, and it has a molecular weight of 224.46 g/mol. This compound appears as a solid, typically ranging in color from white to dark purple, and has a melting point between 55°C and 59°C . The presence of halogen atoms significantly influences its chemical reactivity and biological activity.

, including:

  • Substitution Reactions: The halogen atoms can be replaced with other functional groups through nucleophilic substitution methods.
  • Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

  • Substitution Reactions: Sodium hydroxide or potassium carbonate are often used as bases in these reactions.
  • Oxidation and Reduction: Hydrogen peroxide or sodium borohydride may be employed for oxidation and reduction processes.
  • Coupling Reactions: Organoboron reagents and palladium catalysts are typically used under mild conditions.

2-Bromo-4-chloro-6-fluoroaniline exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as a precursor in the synthesis of pharmaceuticals targeting the central nervous system. For instance, it has been utilized in developing orally bioavailable bradykinin 1 antagonists, which are compounds that may help manage pain and inflammation . The presence of halogens enhances its binding affinity to biological targets, making it a valuable compound in drug development.

The synthesis of 2-Bromo-4-chloro-6-fluoroaniline typically involves halogenation reactions. A common method includes:

  • Bromination: Starting from 2-chloro-6-fluoroaniline, bromine or N-bromosuccinimide (NBS) is added in the presence of a solvent like dimethylformamide (DMF) at low temperatures.
  • Purification: The product is purified through crystallization or chromatography to achieve high purity levels .

Industrial production may involve multi-step synthesis from aniline derivatives, optimizing reaction conditions for yield and purity.

2-Bromo-4-chloro-6-fluoroaniline finds applications across various fields:

  • Pharmaceuticals: As an intermediate in drug synthesis targeting neurological pathways.
  • Agrochemicals: Utilized in the development of herbicides and pesticides.
  • Dyes and Pigments: Employed in producing specialty chemicals for coloring agents .

Studies have shown that 2-Bromo-4-chloro-6-fluoroaniline interacts with specific enzymes and receptors due to its halogenated structure. This interaction can modulate biochemical pathways, leading to therapeutic effects. For example, its role as a probe in biochemical assays allows researchers to study enzyme kinetics and inhibition mechanisms.

Several compounds share structural similarities with 2-Bromo-4-chloro-6-fluoroaniline. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Bromo-5-chloro-2-fluoroaniline116369-24-50.84
5-Bromo-2-chloro-4-fluoroaniline305795-89-50.79
2-Bromo-5-chloro-4-fluoroaniline85462-59-50.76
3-Bromo-4-chloro-2-fluoroaniline1539469-93-60.75

Uniqueness

The uniqueness of 2-Bromo-4-chloro-6-fluoroaniline lies primarily in its specific arrangement of halogens on the aromatic ring, which influences its reactivity profile and biological activity compared to similar compounds. The combination of bromine, chlorine, and fluorine creates distinct electronic effects that can enhance its utility in medicinal chemistry applications .

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-4-chloro-6-fluoroaniline

Dates

Modify: 2023-08-15

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